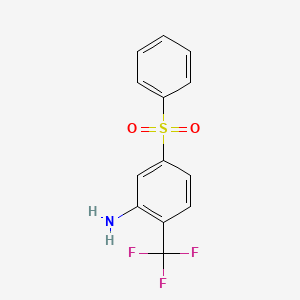

5-(苯磺酰基)-2-(三氟甲基)苯胺

描述

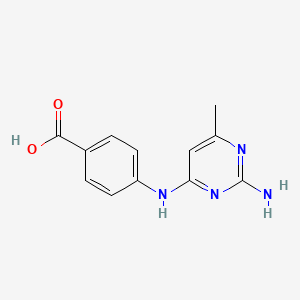

“5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline” is a chemical compound that is part of the aniline family. Anilines are nitrogen-containing compounds that are widespread and useful in various chemical species . This particular compound has a molecular formula of C8H5F6NO4S2 and a molecular weight of 357.241 g/mol .

Synthesis Analysis

The synthesis of such compounds often involves the trifluoromethylation of carbon-centered radical intermediates . A method has been reported that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis

The compound plays a significant role in various chemical reactions. For instance, it acts as a mild triflating reagent and a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It is also employed as a reactant for the preparation of amphoteric alfa-boryl aldehydes .Physical And Chemical Properties Analysis

The compound is sensitive to moisture . It is soluble in methanol and slightly soluble in chloroform and ethyl acetate . The high electronegativity and large steric hindrance of the compound contribute to its unique properties .科学研究应用

GPR119 激动剂

与 5-(苯磺酰基)-2-(三氟甲基)苯胺密切相关的 5-(2-((1-(苯磺酰基)-1,2,3,4-四氢喹啉-7-基)氧基)吡啶-4-基)-1,2,4-恶二唑已被发现并优化为 GPR119 的新型激动剂。这项研究表明有可能开发对人和犬类受体具有更高功效的化合物,在大鼠和食蟹猴中具有更好的药代动力学特性 (Wang 等人,2014 年)。

荧光支架

与 5-(苯磺酰基)-2-(三氟甲基)苯胺在结构上相关的 2,6-双[芳基(烷基)磺酰基]苯胺已被合成,并在固态下显示出高荧光发射。分子内氢键稳定了可旋转的氨基,增强了荧光和光稳定性。它们还对溶剂极性和粘度表现出环境敏感性,在用于选择性 DNA 检测的荧光探针中具有潜在应用 (Beppu 等人,2014 年)。

聚苯胺合成

苯胺在 5-磺基水杨酸介质中的化学和电化学聚合的研究表明聚苯胺的电化学稳定性和溶解性增强,表明在电子和振动光谱学中具有潜在应用 (Trivedi & Dhawan,1993 年)。

结构化学

衍生自 5-溴和 5-碘邻氨基苯甲酰胺的 N-(2-氰基苯基)二磺酰胺被表征,突出了磺酰基在结构化学中的重要性。这项研究提供了对这些化合物中几何优化和键相互作用的见解 (Mphahlele & Maluleka,2021 年)。

作用机制

The mechanism of action of this compound involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .

未来方向

The compound has potential applications in various fields. For instance, it plays an important role in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D and in steroselective sulfoxidation . It is also used in the enantioselective synthesis of beta-amino acids through the Mannich reaction . Furthermore, it is used in the preparation of sphingosine 1-phosphate-1 receptor agonists . Future research may explore more applications of this compound in different areas of chemistry and materials science.

属性

IUPAC Name |

5-(benzenesulfonyl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c14-13(15,16)11-7-6-10(8-12(11)17)20(18,19)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLPAVGXQZPUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

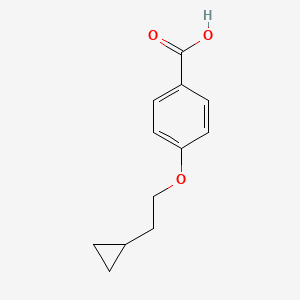

![4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid](/img/structure/B3166878.png)

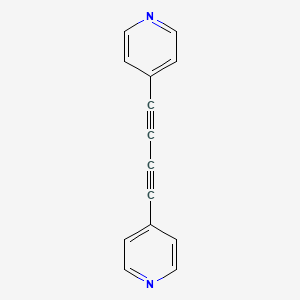

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)

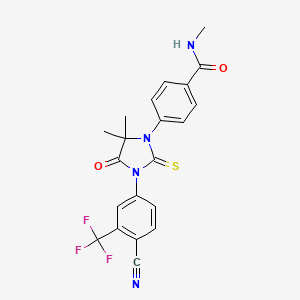

![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)

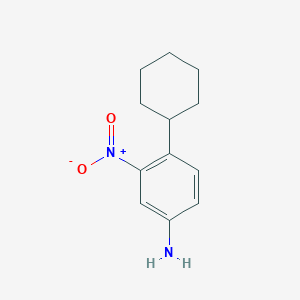

![4-[(4-Methylphenyl)methoxy]benzamide](/img/structure/B3166962.png)

![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)